2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is part of a broader class of heterocyclic compounds known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step procedures. One common method includes the reaction of benzothiazole derivatives with piperazine under controlled conditions. The process often involves the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may employ microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different biological activities .
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with molecular targets like dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects . The pathways involved include the inhibition of dopamine and serotonin reuptake, which helps in balancing neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-based molecules. For example:
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antipsychotic properties but may differ in its receptor binding affinity and side effect profile.
2-(2-hydroxyphenyl)benzothiazole: Known for its use as an optical brightener, this compound has different industrial applications compared to 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide.
The uniqueness of this compound lies in its specific combination of benzothiazole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N4OS |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4OS/c1-15-7-8-17(16(2)13-15)22-20(26)14-24-9-11-25(12-10-24)21-23-18-5-3-4-6-19(18)27-21/h3-8,13H,9-12,14H2,1-2H3,(H,22,26) |
InChI Key |
AZPZTKFJNDVNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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